molecular formula C7H14O6 B14160994 Methyl hex-2-ulopyranoside CAS No. 3765-95-5

Methyl hex-2-ulopyranoside

Cat. No.: B14160994
CAS No.: 3765-95-5
M. Wt: 194.18 g/mol
InChI Key: APKXYJAUJLWHFF-UHFFFAOYSA-N
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Description

Methyl hex-2-ulopyranoside is a glycoside compound that belongs to the class of hexopyranosides It is characterized by a hexose sugar moiety linked to a methoxy group at the anomeric carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl hex-2-ulopyranoside can be synthesized through several methods. One common approach involves the Ferrier rearrangement, which utilizes glycal derivatives as starting materials. This reaction is typically promoted by Lewis acids such as boron trifluoride etherate (BF3·Et2O) under controlled conditions . Another method involves the use of sodium hydride (NaH) and imidazole-2-sulfonic acid (Im2SO2) to mediate the preparation of hex-2-enopyranoside enol ethers .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl hex-2-ulopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of corresponding carboxylic acids.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce the compound, yielding alcohol derivatives.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines, which can replace specific functional groups on the pyranoside ring.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as methyl 3-deoxy-3-azido-hex-2-ulopyranoside and methyl 3,4,6-tri-O-benzyl-2-deoxy-hex-2-ulopyranoside .

Scientific Research Applications

Methyl hex-2-ulopyranoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl hex-2-ulopyranoside involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s structural features allow it to participate in various biochemical processes, influencing cellular functions and metabolic pathways .

Comparison with Similar Compounds

Methyl hex-2-ulopyranoside can be compared with other similar compounds, such as:

    Methyl hex-3-ulopyranoside: This compound differs in the position of the double bond within the pyranoside ring, leading to distinct chemical properties and reactivity.

    Ethyl hex-2-ulopyranoside: The ethyl derivative exhibits variations in solubility and reactivity compared to the methyl counterpart.

    Methyl 4-deoxy-hex-2-ulopyranoside:

Properties

IUPAC Name

2-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-12-7(3-8)6(11)5(10)4(9)2-13-7/h4-6,8-11H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKXYJAUJLWHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C(C(C(CO1)O)O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277324
Record name Methyl hex-2-ulopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3765-95-5
Record name NSC1667
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1667
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl hex-2-ulopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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